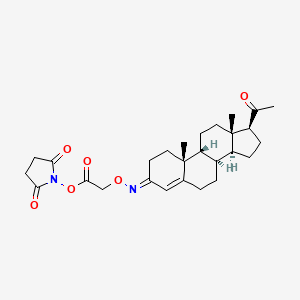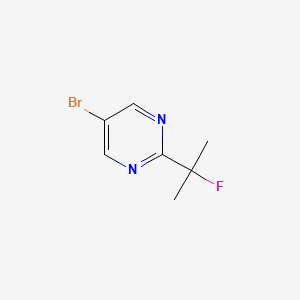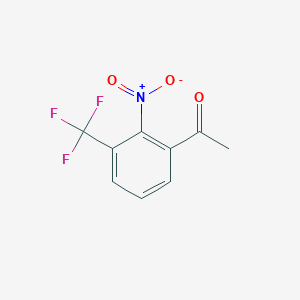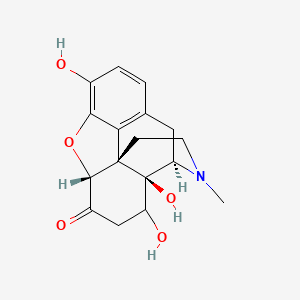
8-Hydroxyoxymorphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyoxymorphone is a semi-synthetic opioid derivative of oxymorphone, which is itself derived from thebaine, an alkaloid found in the opium poppy. This compound is known for its potent analgesic properties and is primarily used in the management of severe pain. The addition of a hydroxyl group at the 8th position of the oxymorphone molecule enhances its pharmacological profile, making it a subject of interest in both medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyoxymorphone typically involves the hydroxylation of oxymorphone. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of catalysts. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the 8th position.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as the replacement of hazardous reagents with safer alternatives, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyoxymorphone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to oxymorphone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of oxymorphone, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
8-Hydroxyoxymorphone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: The compound is used to investigate the biochemical pathways involved in pain perception and modulation.
Medicine: It serves as a model compound for the development of new analgesics with improved efficacy and reduced side effects.
Wirkmechanismus
8-Hydroxyoxymorphone exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, it inhibits the release of neurotransmitters involved in pain transmission, thereby providing analgesic effects. The hydroxyl group at the 8th position enhances its binding affinity and potency compared to oxymorphone .
Vergleich Mit ähnlichen Verbindungen
Oxymorphone: The parent compound, less potent due to the absence of the hydroxyl group at the 8th position.
Hydromorphone: Another opioid analgesic with a similar structure but different pharmacokinetic properties.
Morphine: A naturally occurring opioid with a different substitution pattern on the morphinan skeleton.
Uniqueness: 8-Hydroxyoxymorphone is unique due to its enhanced potency and binding affinity resulting from the hydroxyl group at the 8th position. This modification not only improves its analgesic properties but also alters its metabolic profile, making it a valuable compound in pain management research .
Eigenschaften
Molekularformel |
C17H19NO5 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a,5,9-trihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO5/c1-18-5-4-16-13-8-2-3-9(19)14(13)23-15(16)10(20)7-12(21)17(16,22)11(18)6-8/h2-3,11-12,15,19,21-22H,4-7H2,1H3/t11-,12?,15+,16+,17+/m1/s1 |
InChI-Schlüssel |
HOSFHYGBKYBERC-ZJDSXEOWSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC([C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Kanonische SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



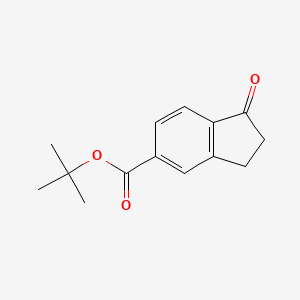
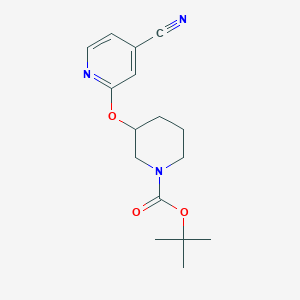

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)
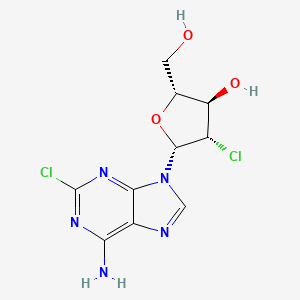

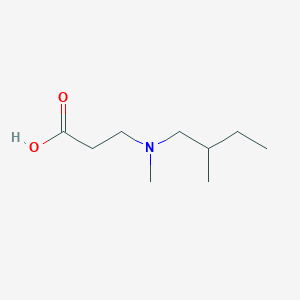
![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)
